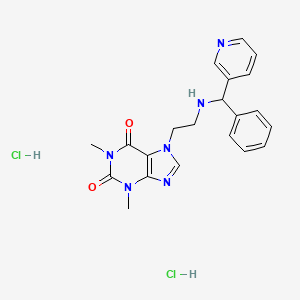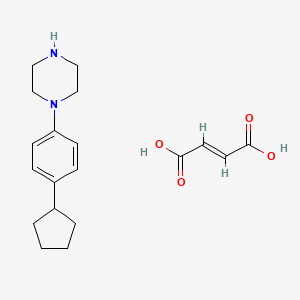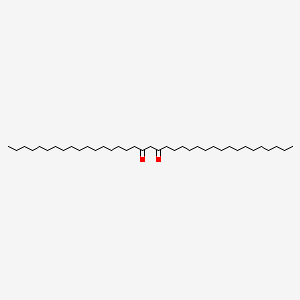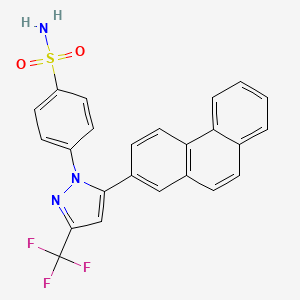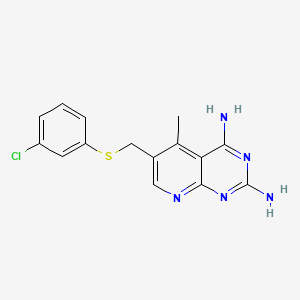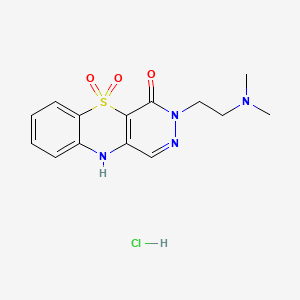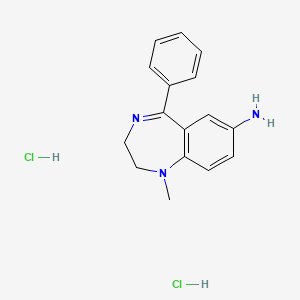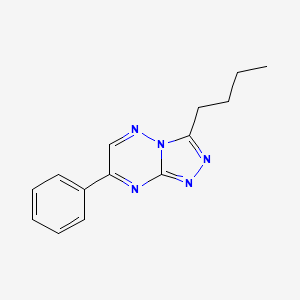
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The unique structure of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- makes it an interesting subject for scientific research and development.
Preparation Methods
The synthesis of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- typically involves a multi-step process. One common method starts with the preparation of 3,6-dihydrazinyl-1,2,4,5-tetrazine, which is then reacted with the corresponding aldehydes to form the desired triazolotriazine derivatives . This method is convenient and does not require the use of transition metals . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield triazolotriazine oxides, while substitution reactions can introduce different functional groups into the triazolotriazine ring .
Scientific Research Applications
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, triazolotriazine derivatives have shown potential as anticancer, antimicrobial, and antiviral agents . These compounds are also being investigated for their enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors . In the industrial sector, triazolotriazines are used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some triazolotriazine derivatives have been found to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . The binding of these compounds to the active sites of the enzymes disrupts their normal function, leading to therapeutic effects . Additionally, triazolotriazines may interact with DNA or proteins, affecting cellular processes and exhibiting anticancer or antimicrobial activities .
Comparison with Similar Compounds
1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 3-butyl-7-phenyl- can be compared with other similar compounds such as 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazines and 1,2,4-triazolo(1,5-a)(1,3,5)triazines . While all these compounds share a triazole ring fused with another heterocyclic ring, their chemical properties and applications may differ. For example, 1,2,4-triazolo(3,4-b)(1,3,4)thiadiazines are known for their diverse pharmacological activities, including anticancer and antimicrobial properties . On the other hand, 1,2,4-triazolo(1,5-a)(1,3,5)triazines are used in the development of energetic materials with high thermal stability and detonation performance
Properties
CAS No. |
86870-00-0 |
|---|---|
Molecular Formula |
C14H15N5 |
Molecular Weight |
253.30 g/mol |
IUPAC Name |
3-butyl-7-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
InChI |
InChI=1S/C14H15N5/c1-2-3-9-13-17-18-14-16-12(10-15-19(13)14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 |
InChI Key |
ULAOAUROMPQUOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C2N1N=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


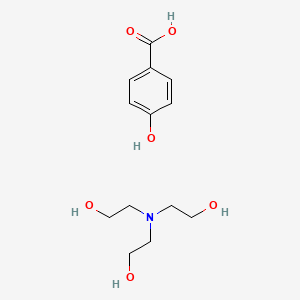
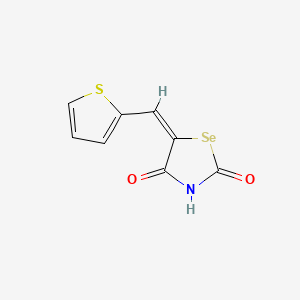
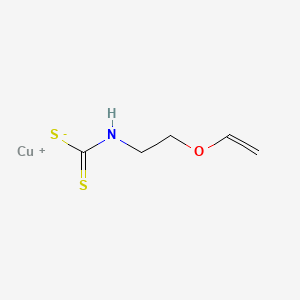
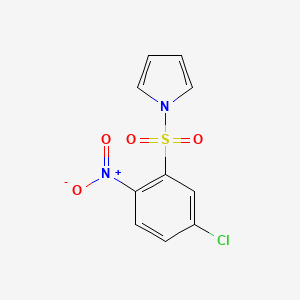

![(E)-but-2-enedioic acid;(4-nitrophenyl)-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]methanone](/img/structure/B12699012.png)
